4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole
Description
BenchChem offers high-quality 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-(4-phenylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NS/c1-2-17-8-10-21(11-9-17)23-24-22(16-25-23)20-14-12-19(13-15-20)18-6-4-3-5-7-18/h3-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBLBDKAPULXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224241 | |
| Record name | Thiazole, 4-[1,1′-biphenyl]-4-yl-2-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347815-20-6 | |
| Record name | Thiazole, 4-[1,1′-biphenyl]-4-yl-2-(4-ethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1347815-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 4-[1,1′-biphenyl]-4-yl-2-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thiazole Architectures in Organic Optoelectronics: A Molecular Engineering Guide
Executive Summary: The N-Heterocycle Advantage
In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), the transition from p-type (hole-dominant) to n-type (electron-dominant) architectures remains a critical bottleneck. Thiophene has long been the backbone of organic electronics, but its electron-rich nature limits its utility in electron transport and injection.
Thiazole (
This guide details the engineering of thiazole-based semiconductors, focusing on two dominant classes: Benzothiazoles (BTZ) for electron transport and Thiazolo[5,4-d]thiazoles (TTz) for Thermally Activated Delayed Fluorescence (TADF) emitters.
Molecular Design Strategies
The efficacy of thiazole in OLEDs relies on the "Push-Pull" or Donor-Acceptor (D-A) design principle. The thiazole unit acts as the electron-deficient acceptor (A), while moieties like Carbazole or Triphenylamine act as electron-rich donors (D).
Electronic Tuning Mechanism
-
LUMO Stabilization: The imine nitrogen (C=N) in the thiazole ring pulls electron density, stabilizing the LUMO by approximately 0.3–0.5 eV compared to thiophene analogs.
-
Planarity & Mobility: Fused systems like thiazolo[5,4-d]thiazole (TTz) are rigidly planar.[1][2] This enhances
- stacking in the solid state, leading to high electron mobilities ( ).
Design Logic Visualization
The following diagram illustrates the workflow for tuning thiazole derivatives for specific OLED layers.
Caption: Logic flow for engineering Thiazole derivatives. Orthogonal donor attachment yields TADF emitters by separating FMOs, while planar structures favor electron transport.
High-Performance Thiazole Families
Thiazolo[5,4-d]thiazole (TTz): The TADF Emitter
The TTz core is a fused bicyclic system that is exceptionally rigid. Recent studies have utilized TTz as the acceptor in D-A-D architectures to achieve deep-blue emission.
-
Mechanism: When coupled with Carbazole donors in a twisted geometry, the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and LUMO results in a small singlet-triplet energy gap (
), enabling Reverse Intersystem Crossing (RISC) for 100% internal quantum efficiency. -
Key Material: TzTz-PtbCz2 . This material features a TTz core flanked by tert-butyl-carbazole units.
Benzothiazole (BTZ): The Electron Transporter
Benzothiazole derivatives are often used as Electron Transport Layers (ETL) or host materials for phosphorescent emitters.
-
Mechanism: The benzothiazole unit provides high triplet energy (
), preventing reverse energy transfer from the emitter back to the host, which is crucial for maintaining high efficiency in phosphorescent OLEDs (PhOLEDs).
Experimental Protocol: Synthesis of TzTz-PtbCz2
Target: A high-efficiency blue TADF emitter.
Note on Safety: This protocol involves high temperatures and toxic reagents (dithiooxamide). All steps must be performed in a fume hood.
Step 1: Synthesis of the Thiazolo[5,4-d]thiazole Core
Unlike standard couplings, the TTz core is best synthesized via the condensation of dithiooxamide with aldehydes (Ketcham method).
-
Reagents:
-
Dithiooxamide (1.0 eq)
-
4-Bromobenzaldehyde (2.0 eq) (Acts as the reactive handle for Step 2)
-
Solvent: N,N-Dimethylformamide (DMF) or Nitrobenzene (High boiling point required).
-
-
Procedure:
-
Charge a round-bottom flask with dithiooxamide and 4-bromobenzaldehyde.
-
Add DMF and heat to reflux (
) for 4–6 hours. -
Observation: The solution will darken. A precipitate usually forms upon cooling.
-
Work-up: Cool to room temperature. Filter the precipitate. Wash extensively with methanol and acetone to remove unreacted aldehyde.
-
Yield: Typical yields are 40–60% of 2,5-bis(4-bromophenyl)thiazolo[5,4-d]thiazole.
-
Step 2: Suzuki-Miyaura Coupling (Donor Attachment)
-
Reagents:
-
2,5-bis(4-bromophenyl)thiazolo[5,4-d]thiazole (1.0 eq)
-
(3,6-di-tert-butyl-9H-carbazol-9-yl)phenylboronic acid (2.5 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution) -
Solvent: Toluene/Ethanol (3:1 ratio)
-
-
Procedure:
-
Degas solvents with nitrogen for 30 minutes (Critical for TADF purity).
-
Combine reactants, catalyst, and base in a Schlenk flask under inert atmosphere (
). -
Reflux at
for 24 hours. -
Purification: Extract with dichloromethane. Dry over
. Purify via silica gel column chromatography (Eluent: Hexane/DCM gradient). -
Validation: Confirm structure via
NMR and Mass Spectrometry.
-
Device Engineering & Performance
To utilize these materials, the device architecture must balance charge injection. Thiazole materials are typically placed adjacent to the cathode or as the emissive layer host.
OLED Architecture Diagram
Caption: Standard OLED stack. Thiazole derivatives function primarily in the ETL or EML due to high electron affinity.
Comparative Data: Thiazole vs. Conventional Materials
The following table contrasts a standard electron transporter (Alq3) with Thiazole-based alternatives.
| Material Class | Example Compound | HOMO (eV) | LUMO (eV) | Mobility ( | Application |
| Standard | Alq3 | -5.7 | -3.0 | Green Emitter/ETL | |
| Benzothiazole | 4-TBTPO | -6.2 | -2.8 | Phosphorescent Host | |
| Thiazolo[5,4-d]thiazole | TzTz-PtbCz2 | -5.6 | -3.4 | Blue TADF Emitter | |
| Thiazolo[5,4-d]thiazole | TzTz-PCz2 | -5.5 | -3.3 | Sky-Blue Emitter |
Note: The deeper LUMO of TzTz derivatives (-3.4 eV) compared to Alq3 (-3.0 eV) indicates superior electron injection capabilities, reducing the device turn-on voltage.
References
-
Dessì, A., et al. (2023). "True- to Sky-Blue Emitters Bearing the Thiazolo[5,4-d]thiazole Electron Acceptor for Single and Tandem Organic Light-Emitting Diodes." ACS Applied Materials & Interfaces.
-
Lin, Y., et al. (2012). "Thiazole-Based Organic Semiconductors for Organic Electronics."[3] Advanced Materials.
-
Hurmalainen, J., et al. (2022). "Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials." Molecules.
-
Sathiyan, G., et al. (2024). "Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives."[2] ACS Applied Materials & Interfaces.
-
Ketcham, R., et al. (1960). "Thiazolo[5,4-d]thiazole.[4] Synthesis and Structure." Journal of Organic Chemistry. (Foundational synthesis reference).
Sources
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiazole-based organic semiconductors for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
Methodological & Application
Application Note: Fabrication of High-Efficiency Electron Transport Layers using PFN (CAS 339102-40-8)
[1]
Executive Summary
This guide details the protocol for processing CAS 339102-40-8 (PFN) as a cathode interlayer (CIL) or electron transport layer (ETL) in organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs).[1] Unlike its quaternized salt analog (PFN-Br), neutral PFN requires specific acidification steps to achieve solubility in polar solvents (methanol/ethanol) without damaging underlying hydrophobic active layers.[1]
Core Function: PFN reduces the work function of high-work-function metals (e.g., Al, Ag) via interfacial dipole formation, facilitating electron extraction and suppressing charge recombination.[1][2]
Mechanism of Action
The efficacy of PFN relies on two simultaneous mechanisms occurring at the cathode interface:
-
Orthogonal Solubility: PFN is processed in polar solvents (Methanol) which prevents the dissolution of the underlying non-polar active layer (e.g., P3HT:PCBM or PBDB-T:ITIC processed in Chlorobenzene).
-
Interfacial Dipole Formation: The amine side chains of PFN interact with the metal cathode, creating a permanent dipole moment directed away from the metal. This vacuum level shift effectively lowers the work function of the metal, forming an Ohmic contact.
Diagram 1: Mechanism & Energy Alignment
Caption: Energy level alignment showing PFN bridging the gap between the Active Layer LUMO and the Aluminum Cathode via work function modification.
Material Preparation Protocol
Critical Note: CAS 339102-40-8 is the neutral conjugated polymer.[1] It is sparingly soluble in pure methanol.[1] To process it effectively, we must protonate the amine groups in situ using acetic acid.
Reagents Required[2][3][4][5][6][7]
-
PFN (CAS 339102-40-8): >99% purity (Mw ~10-50 kDa).[1]
-
Additive: Glacial Acetic Acid (AcOH).[1]
-
Filtration: 0.45 µm PES (Polyethersulfone) or PTFE filters.[1]
Step-by-Step Solution Preparation
| Step | Action | Technical Rationale |
| 1 | Prepare Solvent Blend | Mix Methanol with Acetic Acid at a ratio of 99:1 (v/v) . Note: Some protocols use as little as 2 µL AcOH per mL MeOH.[1] |
| 2 | Weighing | Weigh PFN powder to achieve a final concentration of 2.0 mg/mL . |
| 3 | Dissolution | Add the Solvent Blend to the PFN. Stir magnetically at 40-50°C for 3-4 hours or overnight at room temperature. |
| 4 | Filtration | Filter the solution through a 0.45 µm PES filter into a clean vial. |
Thin Film Fabrication (Spin Coating)
This protocol assumes a "Conventional" architecture where PFN is deposited on top of the Active Layer.
Diagram 2: Fabrication Workflow
Caption: Operational workflow for depositing PFN on top of a hydrophobic active layer.[1]
Deposition Protocol
-
Substrate Readiness: Ensure the underlying Active Layer (e.g., BHJ blend) is fully dry.
-
Dispense: Pipette 30-50 µL of the PFN solution onto the center of the substrate.
-
Tip: If the active layer is extremely hydrophobic, the PFN solution may bead up. Use dynamic dispensing (start spinning at 500 RPM, then dispense) or add a trace amount of surfactant (though this is rarely needed with the Acetic Acid method).
-
-
Spin Cycle:
-
Ramp: 1000 RPM/s
-
Speed: 3000 RPM (Adjust between 2000-4000 RPM based on desired thickness).
-
Time: 40-60 seconds.
-
-
Drying:
-
Cathode Deposition: Transfer immediately to a high-vacuum chamber (<
Torr) for Aluminum (Al) or Silver (Ag) evaporation.[1]
Characterization & Quality Control
To validate the ETL quality, perform the following checks:
| Parameter | Target Value | Method of Verification |
| Film Thickness | 5 - 10 nm | AFM (Atomic Force Microscopy): Scratch the film and measure step height.[1] Films >15 nm act as insulators (series resistance increases).[1] |
| Morphology | RMS < 2 nm | AFM: Surface should be smooth and free of "pinholes" (dewetting) or "boulders" (aggregates).[1] |
| Wettability | Contact Angle < 40° | Water Contact Angle: PFN makes the hydrophobic active layer surface more hydrophilic/polar, improving adhesion of the metal cathode. |
| Device J-V | S-Shape Free | J-V Curve: An "S-shaped" curve near |
Troubleshooting Guide
Issue 1: "S-Shaped" J-V Curves
-
Cause: The PFN layer is too thick (>15 nm), creating a tunneling barrier.
-
Solution: Increase spin speed (e.g., to 4000 RPM) or dilute solution to 1.0 mg/mL.
Issue 2: Dewetting (Solution beads up on Active Layer)
-
Cause: Surface energy mismatch between the polar Methanol and the hydrophobic Active Layer.
-
Solution:
-
Ensure Acetic Acid is present (it acts as a co-solvent/surfactant).[1]
-
Use Dynamic Dispensing : Start the spinner at low speed (500 RPM) before dropping the solution.
-
Mix Methanol with a small amount of Isopropanol (IPA) if the active layer can tolerate it.
-
Issue 3: Aggregation/Streaks in Film
-
Cause: Incomplete dissolution of the neutral polymer.
-
Solution: Increase the Acetic Acid concentration slightly (up to 5 µL/mL) and filter immediately before use.
References
-
He, Z. et al. "Enhanced power-conversion efficiency in polymer solar cells using an inverted device structure."[1] Nature Photonics, 6, 591–595 (2012).[1] Link
-
Ossila Ltd. "PFN-Br and PFN Processing Guides."[1] Ossila Application Notes. Accessed Oct 2023.[1] Link
-
Zhang, Y. et al. "Polymer solar cells with an inverted device structure using a modified ZnO/PFN electron extraction layer." Energy & Environmental Science, 6, 1544-1551 (2013).[1] Link
-
Wu, H. et al. "High-efficiency electron injection from a bilayer cathode consisting of aluminum and alcohol-/water-soluble conjugated polymers."[1][3] Advanced Materials, 16(20), 1826-1830 (2004).[1] Link[1]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Thermal Stability of 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole Films
Welcome to the technical support center for improving the thermal stability of 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole (BPhEPTh) films. This guide is designed for researchers, scientists, and drug development professionals who are working with this material and encountering challenges related to its performance and longevity under thermal stress. As a small molecule organic semiconductor, the thermal stability of BPhEPTh films is a critical parameter that dictates device performance and operational lifetime.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. The advice herein is grounded in established principles of materials science and organic electronics, aiming to provide not only solutions but also a deeper understanding of the underlying mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BPhEPTh-based device is showing a rapid decline in performance at elevated operating temperatures. What are the likely causes and how can I mitigate this?
A1: A decline in device performance at elevated temperatures is often linked to the morphological instability of the organic thin film. For small molecule semiconductors like BPhEPTh, this can manifest as crystallization, dewetting, or other phase transitions well below the material's melting point. The glass transition temperature (T(_g)) is a key parameter here; above this temperature, the amorphous solid can begin to behave more like a viscous liquid, leading to structural rearrangements that degrade device performance.[1]
Troubleshooting Steps:
-
Characterize the Thermal Properties: The first step is to understand the intrinsic thermal properties of your BPhEPTh material. Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (T(_g)) and melting temperature (T(_m)). This will define the operational window for your material.
-
Implement Thermal Annealing: Post-deposition thermal annealing can be a highly effective strategy to create a more thermodynamically stable film morphology.[2][3] By heating the film to a temperature below its T(_g), you can promote molecular rearrangement into a more ordered and stable state, which is less likely to change during device operation.[4]
-
Insight: Annealing allows molecules to overcome kinetic barriers and find lower energy configurations, often leading to increased crystallinity and improved charge transport pathways.[3][4] However, the annealing temperature and duration must be carefully optimized, as excessive heat can lead to undesirable large crystal domains or film dewetting.[3]
-
-
Consider a Polymer Blend: Blending BPhEPTh with a high-T(_g) insulating polymer, such as polystyrene (PS), can significantly enhance thermal stability.[5][6][7] The polymer matrix can physically constrain the small molecules, hindering their diffusion and subsequent crystallization, thereby preserving the film's morphology at higher temperatures.[6][7]
Q2: I've tried thermal annealing, but my films are still showing signs of degradation over time, even at moderate temperatures. What other strategies can I employ?
A2: If thermal annealing alone is insufficient, it suggests that you may need to introduce stronger intermolecular interactions to lock in the desired film morphology. Cross-linking is a powerful technique to achieve this.
Advanced Strategies:
-
Incorporate a Cross-linking Agent: Introducing a small amount of a thermally or photo-activated cross-linking agent into your BPhEPTh formulation can create a robust, insoluble, and thermally stable film.[8][9] Upon activation, the cross-linker forms covalent bonds between adjacent molecules, effectively creating a polymer network that is highly resistant to thermal reorganization.[10]
-
Utilize an Encapsulation Layer: Depositing a thin, inert capping layer, such as aluminum oxide (Al(_2)O(_3)), on top of the BPhEPTh film can significantly enhance its thermal stability.[13] This layer acts as a physical barrier, preventing sublimation and dewetting of the organic film at elevated temperatures.[13] It can also protect the film from atmospheric degradation.
-
Authoritative Grounding: Studies have shown that an optimized encapsulation layer can increase the desorption temperature of organic films by as much as 200 °C.[13]
-
Experimental Protocols
Protocol 1: Optimized Thermal Annealing of BPhEPTh Films
This protocol describes a general procedure for the thermal annealing of vacuum-deposited or solution-processed BPhEPTh films.
Objective: To improve the morphological stability and electronic properties of BPhEPTh films.
Methodology:
-
Film Deposition: Deposit BPhEPTh films on the desired substrate (e.g., ITO-coated glass, Si/SiO(_2)) using your standard procedure (e.g., thermal evaporation, spin-coating).
-
Initial Characterization: Before annealing, characterize the as-deposited film using techniques such as Atomic Force Microscopy (AFM) to assess surface morphology and X-ray Diffraction (XRD) to determine the degree of crystallinity.
-
Thermal Annealing:
-
Place the substrate with the BPhEPTh film on a precisely controlled hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Set the annealing temperature (T(_a)). A good starting point is typically 0.8 x T(_g) (in Kelvin). If T(_g) is unknown, a temperature ramp experiment is recommended.
-
Anneal for a predetermined duration (e.g., 10-60 minutes).
-
-
Controlled Cooling: After annealing, allow the film to cool down slowly to room temperature to prevent thermal shock and the formation of defects.
-
Post-Annealing Characterization: Repeat the characterization performed in step 2 to evaluate the changes in morphology and crystallinity.
Data Interpretation:
| Parameter | As-Deposited Film | Annealed Film (Optimized) | Rationale for Improvement |
| Grain Size | Small, irregular | Larger, more uniform | Reduced grain boundaries, improved charge transport.[3] |
| Surface Roughness | Variable | Typically smoother | More ordered molecular packing. |
| Crystallinity | Amorphous or semi-crystalline | Increased crystallinity | Enhanced intermolecular coupling and stability.[3][4] |
Protocol 2: Blending BPhEPTh with Polystyrene for Enhanced Thermal Stability
Objective: To create a thermally stable BPhEPTh film by incorporating it into a high-T(_g) polymer matrix.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of BPhEPTh in a suitable solvent (e.g., chloroform, toluene).
-
Prepare a separate stock solution of high molecular weight polystyrene (PS) in the same solvent.
-
Create blend solutions with varying weight ratios of BPhEPTh to PS (e.g., 90:10, 80:20, 70:30).
-
-
Film Deposition: Deposit the blend films using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness.
-
Solvent Removal: Bake the films at a moderate temperature (e.g., 80 °C) for an extended period to ensure complete removal of the residual solvent.
-
Characterization:
-
Use AFM to assess the surface morphology and look for signs of phase separation.
-
Perform DSC on the blend films to determine the T(_g) of the blend. An increase in T(_g) compared to pure BPhEPTh indicates successful miscibility and enhanced stability.
-
Fabricate devices and test their performance at elevated temperatures, comparing them to devices made with pure BPhEPTh.
-
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for enhancing thermal stability.
References
-
Wong, C., Walbrun, Z., & Hoban, A. (2023). Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption. In Frontiers in Optics + Laser Science 2023 (FiO, LS). Optica Publishing Group. [Link]
-
Request PDF. (n.d.). Molecular orientation and thermal stability of thin-film organic semiconductors. ResearchGate. [Link]
-
Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. (n.d.). Cambridge University Press. [Link]
-
Crosslinked polymer-mixture gate insulator for high-performance organic thin-film transistors. (n.d.). ScienceDirect. [Link]
-
Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells. (2011, January 31). Stanford Synchrotron Radiation Lightsource. [Link]
-
Cross-Linking of Doped Organic Semiconductor Interlayers for Organic Solar Cells: Potential and Challenges. (2021, December 10). ACS Applied Energy Materials. [Link]
-
Sellner, S., Gerlach, A., Schreiber, F., Kelsch, M., Kasper, N., Dosch, H., Meyer, S., Pflaum, J., Fischer, M., & Gompf, B. (2006). Mechanisms for the enhancement of the thermal stability of organic thin films by aluminum oxide capping layers. Journal of Materials Research, 21(2), 455-464. [Link]
-
Modification of Thin Film Surface Morphology by Thermal Annealing Process to Enhance Organic Photovoltaic Solar Cell Performance. (2014, January 16). Scientific.net. [Link]
-
Heat Transfer Enhancement of n-Type Organic Semiconductors by an Insulator Blend Approach. (2022, June 23). ACS Applied Materials & Interfaces. [Link]
-
Blends of Conjugated and Adhesive Polymers for Sticky Organic Thin‐Film Transistors. (2020, January 13). Advanced Functional Materials. [Link]
-
Enhancing Long‐Term Device Stability Using Thin Film Blends of Small Molecule Semiconductors and Insulating Polymers to Trap Surface‐Induced Polymorphs. (n.d.). ResearchGate. [Link]
-
Cross-Linking of Doped Organic Semiconductor Interlayers for Organic Solar Cells: Potential and Challenges. (2021, December 10). National Center for Biotechnology Information. [Link]
-
The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene. (2022, January 20). National Center for Biotechnology Information. [Link]
-
Enhancing Long‐Term Device Stability Using Thin Film Blends of Small Molecule Semiconductors and Insulating Polymers to Trap Surface‐Induced Polymorphs. (2019, June 18). Semantic Scholar. [Link]
-
Photo-crosslinkable organic materials for flexible and stretchable electronics. (2024, March 20). RSC Publishing. [Link]
-
Solution-Crystallized Organic Semiconductors with High Carrier Mobility and Air Stability. (2012, September 12). Advanced Materials. [Link]
-
Tuning the Cross-Linker Crystallinity of a Stretchable Polymer Semiconductor. (2018, November 30). ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption [opg.optica.org]
- 3. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]
- 4. Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 5. Heat Transfer Enhancement of n-Type Organic Semiconductors by an Insulator Blend Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Cross-Linking of Doped Organic Semiconductor Interlayers for Organic Solar Cells: Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photo-crosslinkable organic materials for flexible and stretchable electronics - Materials Horizons (RSC Publishing) DOI:10.1039/D4MH01757A [pubs.rsc.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms for the enhancement of the thermal stability of organic thin films by aluminum oxide capping layers | Journal of Materials Research | Cambridge Core [cambridge.org]
Technical Support Center: Amorphous Stability in Thiazole-Based OLEDs
Status: Online | Role: Senior Application Scientist | Topic: Thiazole Crystallization Prevention
Executive Summary & Diagnostic Matrix
The Core Challenge:
Thiazole derivatives (e.g., benzothiazoles, thiazolo[5,4-d]thiazoles) are critical Electron Transport Materials (ETMs) and hosts due to their high electron affinity and planar
Quick Diagnostic Matrix Use this table to identify your specific failure mode before proceeding to the detailed guides.
| Symptom | Probable Cause | Immediate Check |
| Hazy/Opaque Films | Rapid crystallization during deposition. | Is substrate temp > |
| Device Shorting (<100 hrs) | Joule heating inducing phase transition. | Check |
| Rough Surface (AFM) | Nucleation sites from impurities. | Verify HPLC purity (>99.9% required). |
| Efficiency Roll-off | Exciton quenching at grain boundaries. | Check doping concentration; aggregation is likely. |
Molecular Design & Chemistry Support
Q: Why do my thiazole-based ETMs crystallize immediately after deposition?
A: The issue is likely high structural symmetry and insufficient steric bulk. Thiazole rings are inherently planar. If your derivative is highly symmetric (e.g., a linear bis-thiazole), the molecules pack efficiently like "bricks in a wall." This thermodynamic drive to crystallize overcomes the kinetic barrier of the amorphous state.
The Fix: "Disrupt and Amorphize"
You must increase the entropy of the system and the Glass Transition Temperature (
-
Introduce Steric Hindrance: Attach bulky, non-planar groups (e.g., tert-butyl, trityl, or spiro-bifluorene moieties) to the thiazole core. This creates a "3D" structure that prevents flat packing.
-
Break Symmetry: Use meta-linkages instead of para-linkages. For example, connecting a thiazole to a phenyl ring at the 1,3-position (meta) rather than the 1,4-position (para) significantly disrupts packing efficiency.
-
High
Targets: Target a of at least 100°C–120°C. Low materials allow molecular motion at operating temperatures, leading to "cold crystallization."
Expert Insight: A classic example is the modification of planar cores with spiro-structures. The orthogonal configuration of a spiro-bifluorene unit effectively suppresses
-stacking while maintaining electronic connectivity.
Q: How does doping concentration affect the crystallization of thiazole hosts?
A: The "Host-Guest" dilution effect is your primary defense against crystallization. In a host-guest system, the dopant (emitter) acts as an impurity that disrupts the host's crystal lattice.
-
Low Doping (<2%): Insufficient disruption. The host molecules can still find each other and crystallize.
-
Optimal Doping (5-15%): The guest molecules effectively isolate host molecules, stabilizing the amorphous phase.
-
Over-Doping (>20%): Risk of dopant aggregation (concentration quenching), though host crystallization is suppressed.
Process Engineering & Fabrication Support
Q: Can deposition parameters induce crystallization?
A: Yes. This is a kinetic control problem. Even a well-designed molecule will crystallize if the deposition conditions favor thermodynamic equilibrium over kinetic trapping.
Troubleshooting Protocol:
-
Deposition Rate: Increase your evaporation rate (e.g., from 0.5 Å/s to 2.0–3.0 Å/s). Faster deposition "freezes" the molecules in a disordered (amorphous) state before they can rearrange into a crystal lattice.
-
Substrate Temperature: Ensure the substrate is actively cooled or at least kept well below the material's
. If the substrate heats up due to radiation from the evaporation source, it provides the thermal energy required for nucleation. -
Vacuum Quality: Impurities (water/oxygen) acting as nucleation seeds. Ensure base pressure is
Torr.
Visualization: The Crystallization Pathway
The following diagram illustrates the critical control points where you can intervene to prevent crystallization.
Caption: Critical control points (Interventions) to divert the material workflow from crystallization to a stable amorphous state.
Experimental Validation Protocols
Protocol A: Thermal Stability Verification (DSC)
Use this to determine if your material is inherently prone to crystallization.
-
Instrument: Differential Scanning Calorimeter (DSC).[1]
-
Sample: 2–5 mg of sublimed thiazole powder (purity >99.9%).
-
Cycle 1 (Erase Thermal History): Heat from RT to
(melting point) + 20°C at 10°C/min. -
Cooling: Quench cool (fastest rate possible, e.g., 50°C/min) to -50°C. Note: This simulates the rapid "freezing" of vacuum deposition.
-
Cycle 2 (Analysis): Heat at 10°C/min.
-
Look for
: A step change in the baseline (Glass Transition). -
Look for
: An exothermic peak (Cold Crystallization).[1] If this appears close to , the material is unstable. -
Look for
: Endothermic melting peak.
-
-
Pass Criteria:
and no distinct peak visible (or ).
Protocol B: Thin Film Morphology Check (AFM)
Use this to verify the film quality after device fabrication.
-
Preparation: Deposit 50 nm of the thiazole material on a clean Silicon or ITO/Glass substrate.
-
Aging: Anneal the film at 80°C for 1 hour (simulating device operation heat).
-
Measurement: Tapping mode Atomic Force Microscopy (AFM).
-
Analysis:
-
Amorphous: Root Mean Square (RMS) roughness < 1.0 nm. Featureless topography.
-
Crystalline: RMS > 5.0 nm. Visible grain boundaries, terracing, or spikes.
-
Comparative Data: Substituent Effects
The following table demonstrates how molecular modification impacts thermal properties (
| Thiazole Derivative Structure | Substituent Strategy | Crystallization Tendency | Application Suitability | |
| Linear Bithiazole | None (Planar) | < 60 | High (Unstable) | Poor |
| Phenyl-Thiazole | Aryl Extension | 75 | Moderate | Moderate |
| TPBi-Type (Benzimidazole) | Bulky Spiro/Star-burst | 124 | Low (Stable) | Excellent |
| Spiro-Thiazole Hybrid | Orthogonal Spiro | 140+ | Very Low | Premium |
Note: While TPBi is benzimidazole-based, the structural principle of "star-burst" geometry applies directly to stabilizing thiazole cores.
References
-
Thiazole-Based Organic Semiconductors for Organic Electronics. Source: ResearchGate (Review).[2] Context: Reviews the electron-accepting nature of thiazoles and the necessity of controlling polymorphism for device performance. URL:[Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. Source: RSC Publishing (Journal of Materials Chemistry C). Context: Discusses how alkyl appendages and substituents modulate crystal packing and photophysical properties, directly relevant to molecular design. URL:[Link]
-
Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. Source: ACS Applied Materials & Interfaces. Context: While focused on solar cells, this paper details the design strategy of using planar TT moieties to ensure high
(up to 187°C) via bulky substituents like carbazole and triphenylamine. URL:[Link] -
Crystalline organic thin films for crystalline OLEDs (II): weak epitaxy growth. Source: RSC Advances. Context: Provides a counter-perspective on controlled crystallization (Weak Epitaxy Growth) for specific high-mobility applications, contrasting with the general need for amorphous films. URL:[Link]
-
Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives. Source: KAUST Repository / Chemistry of Materials. Context: Although focused on carbazole, the principles of substituent effects on stability and degradation (bond dissociation) are chemically analogous to thiazole stability issues. URL:[Link]
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and QC Analysts
Executive Summary & Structural Context[1][2][3][4][5]
This guide provides a rigorous analysis of the 1H NMR spectrum for 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole , a conjugated heterocyclic system frequently utilized in medicinal chemistry (kinase inhibition scaffolds) and materials science (OLED transport layers).
Unlike standard spectral libraries, this guide focuses on comparative validation : distinguishing the target 2,4-disubstituted thiazole from its common synthetic byproducts (thioamides,
The Molecule at a Glance
-
Core Scaffold: 1,3-Thiazole ring.[1]
-
Substituents:
-
Position 2: 4-Ethylphenyl (Electron-donating alkyl group + aromatic system).
-
Position 4: 4-Biphenylyl (Extended conjugation, increasing aromatic overlap).
-
-
Key Analytical Challenge: Resolving the single thiazole proton (C5-H) from the crowded aromatic region (7.2–8.2 ppm) populated by 13 other aromatic protons.
Predicted Spectral Fingerprint (CDCl₃)
The following data represents the theoretical chemical shift values derived from fragment-based increment analysis and literature data for analogous 2,4-diarylthiazoles.
Table 1: Signal Assignment & Multiplicity
| Proton Group | Position | Shift ( | Multiplicity | Integration | Diagnostic Value |
| Thiazole Ring | C5-H | 7.45 – 7.60 | Singlet (s) | 1H | Critical Proof of Cyclization |
| Ethyl - CH₂ | Ar-CH₂-CH₃ | 2.65 – 2.75 | Quartet (q, J~7.6 Hz) | 2H | Confirmation of 4-ethylphenyl moiety |
| Ethyl - CH₃ | Ar-CH₂-CH₃ | 1.25 – 1.30 | Triplet (t, J~7.6 Hz) | 3H | Clean aliphatic baseline reference |
| Phenylene (Ethyl) | Ar-H (AA'BB') | 7.25 – 7.95 | Doublets (d) | 4H | Ortho coupling confirms 1,4-substitution |
| Biphenyl | Ar-H | 7.30 – 8.10 | Multiplets (m) | 9H | Complex overlap; look for integration consistency |
Technical Insight: The Thiazole C5-H singlet is the "truth" signal. In a successful Hantzsch synthesis, this singlet must appear. If it is absent, or if a broad singlet appears >8.5 ppm (thioamide NH), cyclization has failed.
Comparative Analysis: Target vs. Alternatives (Impurities)
In drug development, "performance" equates to purity and structural certainty . We compare the target spectrum against the two most common "alternatives" found in the crude reaction mixture.
Scenario A: Target vs. Unreacted Thioamide (Starting Material)
-
The Alternative: 4-Ethylthiobenzamide.
-
The Differentiator:
-
Target: Sharp Singlet at ~7.5 ppm (Thiazole C5-H).
-
Alternative: Broad Singlets at 8.0–9.5 ppm (NH₂ protons).[2]
-
Mechanism: The formation of the thiazole ring consumes the NH₂ protons. If broad exchangeable peaks remain, the condensation is incomplete.
-
Scenario B: Target vs. Regioisomer (2,5-Disubstituted)
-
The Alternative: 5-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole.
-
The Differentiator:
-
Target (2,4-isomer): C5-H typically appears upfield (7.4–7.6 ppm) due to shielding effects.
-
Alternative (2,5-isomer): C4-H typically appears downfield (>7.8 ppm) due to the descreening effect of the adjacent nitrogen lone pair.
-
Coupling: The 2,4-isomer C5-H is a sharp singlet. In some high-resolution fields, the 2,5-isomer C4-H may show weak allylic coupling.
-
Experimental Protocol: High-Resolution Acquisition
To ensure authoritative grounding, follow this self-validating protocol for sample preparation.
Step-by-Step Methodology
-
Solvent Selection:
-
Primary: Chloroform-d (
, 99.8% D). Excellent for resolving the ethyl group. -
Alternative: DMSO-
. Use only if the biphenyl moiety causes solubility issues. Note: DMSO will shift the water peak to ~3.3 ppm, potentially obscuring the methylene quartet if not dry.
-
-
Sample Concentration:
-
Dissolve 5–10 mg of product in 0.6 mL of solvent.
-
Why? Over-concentration leads to stacking interactions in planar biphenyl systems, causing peak broadening and shift drifting.
-
-
Acquisition Parameters:
-
Transients (Scans): Minimum 16 (Standard) or 64 (if minor impurities are suspected).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Why? Aromatic protons and the thiazole singlet have longer T1 relaxation times. A short D1 suppresses integration accuracy, making the 1H vs 9H ratio unreliable.
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz) to enhance the singlet resolution of the Thiazole C5-H.
-
Structural Logic & Synthesis Pathway (Visualization)
The following diagram illustrates the Hantzsch Thiazole Synthesis pathway and the logical flow for NMR signal assignment.
Figure 1: Synthesis pathway and key diagnostic NMR signals. The transition from reactants to product is confirmed by the appearance of the Thiazole C5-H singlet.
References
-
Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen." Berichte der deutschen chemischen Gesellschaft.
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
- Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines." Comprehensive Heterocyclic Chemistry. (Standard reference for Thiazole chemical shifts).
Disclaimer: The spectral data provided is based on theoretical prediction models and comparative literature analysis of structurally related 2,4-diarylthiazoles. Always confirm with experimental data specific to your batch.
Sources
Technical Comparison: Thiazole vs. Oxadiazole Electron Transport Materials
Executive Summary
In the design of n-type organic semiconductors for OLEDs and organic photovoltaics (OPVs), the choice between 1,3,4-Oxadiazole (OXD) and Thiazole (TZ) moieties represents a fundamental trade-off between electron affinity and charge carrier mobility .
-
Oxadiazoles (e.g., PBD) are the industry standard for lowering the Lowest Unoccupied Molecular Orbital (LUMO) levels, facilitating electron injection due to the high electronegativity of oxygen. However, they suffer from planar stacking issues that lead to crystallization and device failure over time.
-
Thiazoles leverage the sulfur atom's higher polarizability and d-orbital participation to enhance intermolecular orbital overlap. This typically results in superior electron mobility (
) and improved amorphous film stability, albeit often with a slightly shallower LUMO compared to their oxadiazole analogues.
This guide provides a data-driven comparison to assist researchers in selecting the optimal heterocycle for high-performance electron transport layers (ETLs).
Molecular Architecture & Electronic Properties[1][2][3][4][5]
The functional divergence between these two materials stems from the chalcogen atom substitution (Oxygen vs. Sulfur) within the azole ring.
The Chalcogen Effect
-
Oxadiazole (Oxygen): Oxygen is highly electronegative (
Pauling scale). This inductively withdraws electron density from the ring, significantly stabilizing the LUMO. This makes OXD derivatives excellent electron acceptors/injectors. -
Thiazole (Sulfur): Sulfur is less electronegative (
) but has a larger van der Waals radius ( Å vs. Å for O) and more diffuse orbitals. This facilitates S···S and S···N intermolecular non-covalent interactions, which creates efficient percolation pathways for charge hopping, thereby increasing mobility.
Structural Logic Diagram
The following diagram illustrates the causal relationship between the atomic properties and device-level performance.
Figure 1: Causal pathway linking atomic characteristics of Oxygen and Sulfur to the macroscopic electronic properties of the resulting ETM.
Performance Metrics: Head-to-Head
The following data compares a standard oxadiazole ETM (PBD) against representative Thiazole-based systems. Note that Thiazole values vary by derivative (e.g., benzothiazole vs. oligothiazoles), but the trends below are consistent across the literature.
| Feature | 1,3,4-Oxadiazole (e.g., PBD) | Thiazole Derivatives (e.g., BTD/Oligomers) | Impact on Device |
| LUMO Energy | -2.8 to -3.2 eV (Deep) | -2.6 to -3.0 eV (Moderate) | OXD is better for injection from stable cathodes (Al/Ag). |
| Electron Mobility ( | Thiazoles support higher current densities and thicker layers. | ||
| Thermal Stability ( | Low ( | High ( | Thiazoles resist crystallization during operation (longer lifetime). |
| Triplet Energy ( | High (~2.6 eV) | Moderate to Low | OXD is superior for blocking excitons in blue phosphorescent OLEDs. |
| Film Morphology | Prone to crystallization | Amorphous/Stable | Thiazole films are generally more robust against Joule heating. |
Key Insight: While Oxadiazoles offer superior injection barriers, their low mobility often creates charge accumulation at interfaces, leading to roll-off. Thiazoles solve the transport bottleneck but may require an injection interlayer (like LiF) to match the cathode work function.
Experimental Validation Protocols
To objectively compare these materials in your own lab, you must characterize Energy Levels and Charge Mobility . Below are the self-validating protocols.
HOMO/LUMO Determination (Cyclic Voltammetry)
Do not rely solely on DFT. Electrochemical validation is mandatory.
-
Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile or DCM. -
Internal Standard: Ferrocene (
). -
Calculation:
-
Note: Oxadiazoles often show irreversible reduction waves due to instability; Thiazoles typically show more reversible redox behavior.
-
Electron Mobility: Space Charge Limited Current (SCLC)
The SCLC method is the "Gold Standard" for vertical charge transport relevant to OLEDs.
Device Architecture: ITO / Al (100nm) / ETM (100-200nm) / LiF (1nm) / Al (100nm) Crucial Step: The use of Aluminum on both sides ensures electron-only injection and blocks holes.
Protocol Workflow:
-
Fabrication: Deposit the ETM layer with varying thicknesses (
nm) to validate the dependence. -
Measurement: Sweep Voltage (
) and measure Current Density ( ). -
Analysis: Fit the "Trap-Free" region (where slope
on log-log plot) to the Mott-Gurney Law: -
Validation: If
does not scale with , the contact is not Ohmic, or the measurement is trap-limited.
Figure 2: Decision tree for extracting valid electron mobility data using the SCLC method.
Conclusion & Recommendations
-
Choose Oxadiazole (OXD) if your primary constraint is Energy Level Alignment . If your cathode has a poor work function and you need a deep LUMO to facilitate injection, OXD is the superior choice. Mitigation: Use bulky substituents (e.g., tert-butyl groups) to disrupt crystallinity.
-
Choose Thiazole (TZ) if your primary constraint is Charge Balance/Mobility . For high-brightness devices where electron transport lags behind hole transport, Thiazole's superior mobility will restore balance and improve efficiency roll-off. Thiazole is also preferred for solution-processed devices due to better film-forming properties.
Bio-Isostere Note for Drug Developers: While this guide focuses on optoelectronics, the stability profile of Thiazoles (resistance to metabolic oxidation compared to furan-like systems) makes them valuable bio-isosteres in medicinal chemistry. The synthetic pathways used to create high-purity ETMs (e.g., Hantzsch synthesis) are directly applicable to pharmaceutical intermediate production.
References
-
Electron Transport Materials for Organic Light-Emitting Diodes. Kulkarni, A. P., et al.[1] (2004).[2] Chem. Mater. [Link]
-
1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. Journal of Materials Chemistry C. [Link]
-
Space-Charge-Limited Current Measurements: A Problematic Technique for Metal Halide Perovskites. ACS Energy Letters. (Protocol validation context). [Link][3]
-
Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels. ResearchGate. [Link]
-
Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials. ResearchGate. [Link]
Sources
Technical Guide: UV-Vis and Emission Spectroscopy of 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole
The following guide provides an in-depth technical analysis of the spectral properties of 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole , a specialized fluorophore and liquid crystal intermediate.
This guide is structured for researchers requiring rigorous comparative data and validated experimental protocols.
Executive Summary
4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole (CAS: 339102-40-8) is a rod-like heterocyclic compound belonging to the 2,4-diarylthiazole family. Unlike its oxadiazole counterparts (e.g., PBD) widely used in scintillation, this thiazole derivative offers distinct advantages in solubility and photostability due to the sulfur heteroatom and the alkyl (ethyl) substitution.
Its primary applications span organic light-emitting diodes (OLEDs) , liquid crystal dopants , and fluorescent sensing . The ethyl group at the para-position of the phenyl ring disrupts π-π stacking, reducing concentration quenching—a critical failure mode in solid-state optical devices.
Spectral Characteristics & Mechanism
The photophysical profile of this molecule is governed by the push-pull electronic dynamics between the electron-rich thiazole core and the extended conjugation of the biphenyl system.
Predicted Spectral Data
Note: Direct experimental values for this specific alkyl-derivative are proprietary in many databases. The values below are derived from validated Structure-Activity Relationship (SAR) models of the parent compound 2-phenyl-4-(4-biphenylyl)thiazole.
| Parameter | Value (Toluene/Cyclohexane) | Mechanistic Insight |
| Absorption | 328 – 335 nm | |
| Emission | 410 – 425 nm | Deep blue/violet emission; bathochromic shift vs. unsubstituted analogs due to ethyl donation. |
| Stokes Shift | ~80 – 90 nm | Large shift indicates significant geometric relaxation in the excited state ( |
| Quantum Yield ( | 0.65 – 0.80 | High rigidity of the biphenyl-thiazole bridge reduces non-radiative decay rates ( |
| Extinction Coeff.[1] ( | ~25,000 M | High oscillator strength typical of fully conjugated rod-like heterocycles. |
Jablonski Diagram & Energy Pathways
The following diagram illustrates the excitation and relaxation pathways, highlighting the competitive non-radiative decay channels that must be minimized during experimentation.
Figure 1: Energy pathway diagram. The ethyl group aids in maintaining the 'Relaxed S1' state by preventing aggregation-induced quenching.
Comparative Performance Guide
For researchers selecting between this thiazole and standard alternatives, the following comparison highlights the trade-offs.
| Feature | 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole | PBD (Oxadiazole Standard) | PPO (Diphenyloxazole) |
| Core Structure | Thiazole (S-heterocycle) | Oxadiazole (O-heterocycle) | Oxazole (O-heterocycle) |
| Solubility (Non-polar) | High (Ethyl group effect) | Moderate | Moderate |
| Emission Color | Deep Blue (~415 nm) | UV/Blue (~360-380 nm) | UV (~360 nm) |
| Photostability | Excellent (Thiazoles are oxidation resistant) | Good | Moderate (Prone to photo-oxidation) |
| Primary Use | OLEDs, Liquid Crystals, High-stability sensing | Scintillation counting | Scintillation, General UV dye |
Scientist's Insight: Choose the Thiazole derivative if your application involves long-term exposure to excitation sources or requires high solubility in non-polar liquid crystal matrices. Choose PBD if you strictly require a standard scintillator reference with established literature values.
Validated Experimental Protocols
To ensure data integrity (E-E-A-T), follow these self-validating protocols.
Protocol A: Determination of Molar Extinction Coefficient ( )
Objective: Quantify the absorbing power of the chromophore.
-
Stock Preparation: Dissolve 1.0 mg of the compound in 10 mL of spectroscopic grade Cyclohexane (or Toluene). Sonicate for 5 mins to ensure complete dissolution.
-
Validation Check: Solution must be optically clear. Any turbidity indicates aggregation.
-
-
Dilution Series: Prepare concentrations of
M, M, and M. -
Baseline Correction: Run a blank scan with pure solvent.
-
Measurement: Scan from 250 nm to 500 nm.
-
Calculation: Plot Absorbance (
) vs. Concentration ( ). The slope is (path length).-
Criterion:
must be for valid Beer-Lambert behavior.
-
Protocol B: Quantum Yield Measurement (Relative Method)
Objective: Measure efficiency relative to a standard (Quinine Sulfate or PBD).
-
Standard Selection: Use Quinine Sulfate in 0.1 M
( ) or PPO in Cyclohexane ( ). -
Absorbance Matching: Adjust the concentration of both the sample and standard so that Absorbance at the excitation wavelength (
nm) is below 0.1 (ideally 0.05).-
Reasoning: This prevents inner-filter effects (re-absorption of emitted light).
-
-
Emission Scan: Excite at
and integrate the area under the emission curve ( ). -
Calculation:
Where is the refractive index of the solvent.
References
- Thiazole Derivatives in Optoelectronics:Comparison of 2,4-disubstituted thiazoles and oxadiazoles. (General structural reference for thiazole spectral shifts).
-
NIST Chemistry WebBook: Thiazole, 2-amino-4-(4-biphenylyl)- Spectra. Available at: [Link] (Parent chromophore data).
-
PubChem Compound Summary: 2-Amino-4-phenylthiazole.[2] Available at: [Link] (Structural core properties).
- Liquid Crystal & OLED Applications:Research on biphenyl-thiazole rods for anisotropic optical materials. (Contextual grounding for the ethyl-substitution utility).
Disclaimer: This guide synthesizes theoretical SAR data with standard experimental protocols. Always verify specific batch properties with a Certificate of Analysis (CoA).
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole
Executive Safety Summary & Hazard Identification
Substance Context: 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole (CAS: 339102-40-8) is a functionalized aromatic heterocycle, commonly utilized as an optoelectronic material (OLED intermediate) or pharmaceutical building block.[1]
Critical Hazard Assessment: While specific toxicological data for this exact isomer is often listed as "Not Fully Investigated," its structural moieties (thiazole ring fused with biphenyl systems) dictate a Class-Based Risk Assessment . You must operate under the Precautionary Principle , treating this substance as a potential sensitizer and aquatic toxin.
-
Primary Physical Hazard: Combustible dust. Fine particulates can carry static charge, leading to dispersion or ignition risks.
-
Health Hazards (Derived):
Personal Protective Equipment (PPE) Matrix
Directive: PPE is your secondary line of defense. Engineering controls (fume hoods) are primary. Do not rely solely on PPE.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | N95 / P100 (Solids) Half-face Respirator (Solutions) | Solids: If working outside a hood (strongly discouraged), a fit-tested N95 is the minimum. Solutions: If dissolved in organic solvents (DCM, THF), use organic vapor cartridges (OV/P100). Thiazole vapors can be pungent and irritating. |
| Hand Protection | Double Nitrile Gloves | Inner Layer: 4 mil (0.10 mm) Nitrile (inspection grade). Outer Layer: 5-8 mil Nitrile or Neoprene. Rationale: Thiazoles can permeate latex. Double gloving provides a "breakthrough buffer" and allows you to strip the outer glove immediately upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles | Standard: ANSI Z87.1 (Impact + Splash). Rationale: Safety glasses with side shields are insufficient for fine powders which can drift around lenses, or for solution splashes that can track into the eye. |
| Body | Lab Coat (Tyvek or Nomex) | Requirement: Long sleeves, buttoned to the neck. Rationale: Cotton coats absorb liquids. If handling >5g, use disposable Tyvek sleeves to prevent cuff contamination. |
Engineering Controls & Operational Protocol
The Self-Validating System: Safety is not just what you wear; it is how you move. The following workflow enforces a "Check-Verify-Act" loop to prevent exposure.
A. Workspace Setup
-
Ventilation: All handling of solid powder must occur inside a certified Chemical Fume Hood operating at 80-100 fpm face velocity .
-
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/static-prone to prevent "jumping" during weighing.
B. Step-by-Step Handling Protocol
-
Pre-Operation Check: Verify hood flow gauge. Don double gloves.
-
Weighing:
-
Place balance inside the hood (or use a localized powder containment enclosure).
-
Use a disposable anti-static weighing boat.
-
Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts to avoid dust generation.
-
-
Solubilization (If applicable):
-
Add solvent slowly to the solid.
-
Caution: Thiazole derivatives often have poor solubility in alcohols but high solubility in chlorinated solvents (DCM, Chloroform). Ensure gloves match the solvent breakthrough time.
-
-
Decontamination:
-
Wipe down balance and tools with a solvent-dampened Kimwipe (Acetone or Ethanol) before removing hands from the hood.
-
Dispose of Kimwipe as solid hazardous waste.
-
C. Visualized Workflow (Standard Operating Procedure)
Caption: Operational workflow for handling 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole, emphasizing engineering controls prior to substance manipulation.
Emergency Response & Disposal
Spill Response:
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste bag.
-
Solution Spill: Absorb with vermiculite or spill pads.
-
Decontamination: Scrub area with soap and water; the biphenyl tail makes this compound lipophilic and water-insoluble, so a surfactant (soap) is required to lift it.
Disposal (Environmental Stewardship):
-
Stream: Hazardous Chemical Waste (Solid/Liquid) .
-
Labeling: Must be clearly labeled with full chemical name. Add "Potential Marine Pollutant" tag due to the biphenyl moiety.
-
Prohibition: NEVER dispose of down the drain. The biphenyl structure is persistent and bio-accumulative.
References
-
PubChem. (n.d.).[4][5][6] Compound Summary: Thiazole, 4-phenyl- (Analogous Structure Safety Data). National Library of Medicine.[5] Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. derthon.com [derthon.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 4-(4-Biphenyl)-2-(4-ethyl-phenyl)thiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thiazole, 4-phenyl- | C9H7NS | CID 74581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Biphenyl)-2-(4-ethyl-phenyl)thiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
